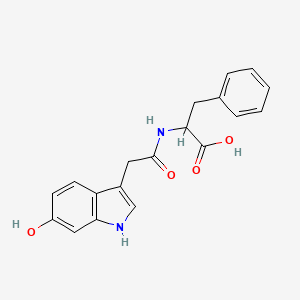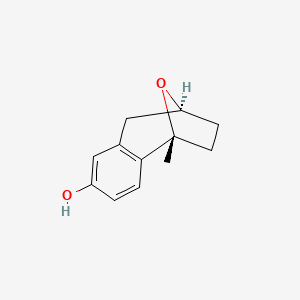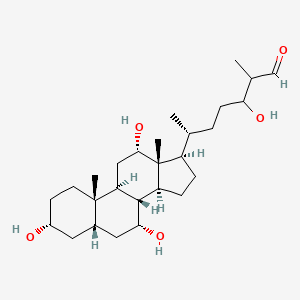
3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-al is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 24-hydroxy steroid, a 26-oxo steroid and a steroid aldehyde. It has a role as a bile acid metabolite.
Scientific Research Applications
Synthesis in Bile Acid Biosynthesis
The compound 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al and its derivatives have been used in studies related to bile acid biosynthesis. For instance, the synthesis of coenzyme A esters of this compound and similar derivatives has been significant for understanding the beta-oxidation process in bile acid biosynthesis (Kurosawa et al., 2001).
Role in Cholic Acid Biosynthesis
Studies have shown the importance of various derivatives of 3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al in cholic acid biosynthesis. These include the conversion of related compounds by liver microsomes into key intermediates in the biosynthetic pathway of cholic acid (Cheng et al., 1977).
Synthesis of Biological Precursors
The synthesis of biological precursors of cholic acid, including compounds related to 3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al, has been an area of focus. This includes studying the conversion processes and the intermediates formed in the synthesis of cholic acid (Dayal et al., 1978).
Application in Understanding Metabolic Disorders
Studies on the metabolism of compounds similar to 3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al have provided insights into metabolic disorders. For example, research on the metabolism of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid in siblings with cholestasis due to intrahepatic bile duct anomalies has contributed to understanding certain inborn errors in cholic acid synthesis (Hanson et al., 1975).
Studies in Bile Salt Biosynthesis
Research on the synthesis of related compounds and their metabolism in liver microsomes has provided valuable insights into the biosynthesis of bile salts. This includes the study of stereospecific side-chain hydroxylations of related compounds in bile acid biosynthesis (Shefer et al., 1978).
Comparative Studies in Bile Salts
Further research has involved the comparative study of bile salts, identifying new types of bile salts in different species. This includes studying variations and structural differences in bile salts across various species (Haslewood & Tökes, 1972).
properties
Product Name |
3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al |
|---|---|
Molecular Formula |
C27H46O5 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(6R)-3-hydroxy-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanal |
InChI |
InChI=1S/C27H46O5/c1-15(5-8-22(30)16(2)14-28)19-6-7-20-25-21(13-24(32)27(19,20)4)26(3)10-9-18(29)11-17(26)12-23(25)31/h14-25,29-32H,5-13H2,1-4H3/t15-,16?,17+,18-,19-,20+,21+,22?,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
MZWYIFQIBJLCBI-OYYINRPOSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)C=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(C(C)C=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



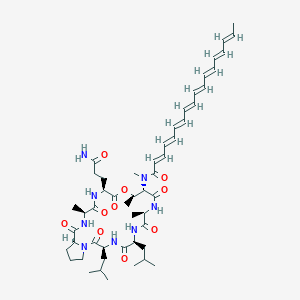
![Calix[6]pyrrole](/img/structure/B1263057.png)
](/img/structure/B1263058.png)
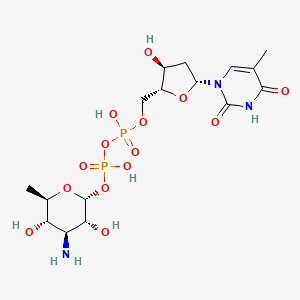
![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
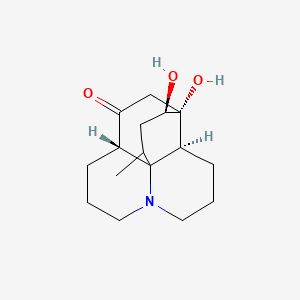
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A(2-)](/img/structure/B1263063.png)
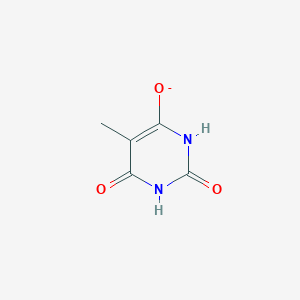
![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)

